2-クロロ-4-(1H-イミダゾール-1-イル)ピリミジン

概要

説明

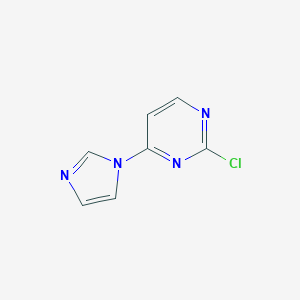

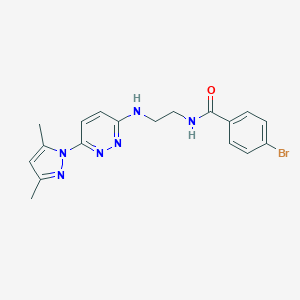

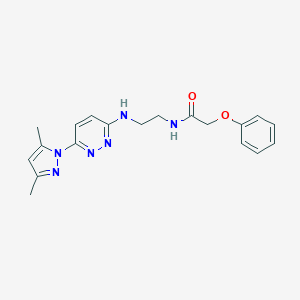

“2-chloro-4-(1H-imidazol-1-yl)pyrimidine” is a chemical compound with the molecular formula C7H5ClN4. It has a molecular weight of 180.6 . This compound is used in a variety of applications due to its unique structure .

Molecular Structure Analysis

The InChI code for “2-chloro-4-(1H-imidazol-1-yl)pyrimidine” is 1S/C7H5ClN4/c8-7-10-2-1-6 (11-7)12-4-3-9-5-12/h1-5H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-(1H-imidazol-1-yl)pyrimidine” include a molecular weight of 180.6 . Other specific properties such as melting point, boiling point, and solubility were not found in the search results.

科学的研究の応用

抗腫瘍活性

“2-クロロ-4-(1H-イミダゾール-1-イル)ピリミジン”と類似の構造を持つ化合物は、抗腫瘍活性の評価を受けています。 これらの化合物は、HepG2、SK-OV-3、NCI-H460、BEL-7404などの様々な腫瘍細胞株に対して阻害効果を示しており、正常細胞株に対しては低い細胞毒性を示しています .

降圧の可能性

イミダゾールを含む化合物は、ラットにおける降圧の可能性について合成され、評価されています。 “2-クロロ-4-(1H-イミダゾール-1-イル)ピリミジン”にも存在するイミダゾール環の存在は、この化合物が降圧特性も有している可能性を示唆しています .

イミダゾロンの製造

イミダゾール環は、様々な用途に使用されるイミダゾロンの製造における重要な構成要素です。 “2-クロロ-4-(1H-イミダゾール-1-イル)ピリミジン”の特異的な構造は、ジ置換およびトリ置換イミダゾロンの合成において利用できる可能性があります .

置換イミダゾールの合成

置換イミダゾールの合成における最近の進歩は、日常的な用途で使用される機能性分子における重要な構成要素としての重要性を示しています。 問題の化合物は、イミダゾール成分のために、位置選択的合成プロセスに関与する可能性があります .

治療の可能性

イミダゾール部分は、抗菌、抗真菌、抗癌活性など、治療の可能性で知られています。 “2-クロロ-4-(1H-イミダゾール-1-イル)ピリミジン”は、イミダゾール含有量のために、新しい治療薬の開発に貢献する可能性があります .

作用機序

2-chloro-4-(1H-imidazol-1-yl)pyrimidine acts as a fluorescent dye by binding to specific biomolecules, such as DNA and proteins. It is believed to bind to the nucleic acid bases of DNA, as well as to the amino acid side chains of proteins. The binding of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine to these biomolecules leads to a change in the fluorescence intensity of the dye, which can then be detected by a fluorescence microscope or other instrument.

Biochemical and Physiological Effects

2-chloro-4-(1H-imidazol-1-yl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. In addition, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine has been shown to inhibit the growth of certain cancer cells.

実験室実験の利点と制限

The main advantage of using 2-chloro-4-(1H-imidazol-1-yl)pyrimidine in laboratory experiments is that it is a highly versatile compound that can be used for a variety of applications. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine is toxic and should be handled with caution. In addition, it is not compatible with certain types of materials, such as rubber and plastics, and should not be used in experiments involving these materials.

将来の方向性

The future directions for the use of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine in scientific research are numerous. One potential application is in the development of new fluorescent dyes for the detection of various biological compounds. In addition, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine could be used in the development of new drugs and drug delivery systems. It could also be used in the study of enzyme kinetics and in the study of enzyme inhibition and activation. Finally, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine could be used in the development of new materials, such as polymers and nanomaterials.

特性

IUPAC Name |

2-chloro-4-imidazol-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-10-2-1-6(11-7)12-4-3-9-5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNAMVHKXSFJFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1N2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114834-03-6 | |

| Record name | 2-chloro-4-(1H-imidazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

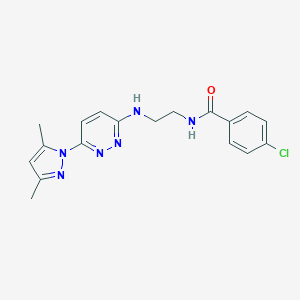

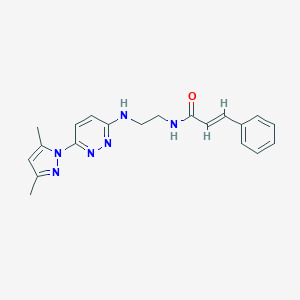

![2,6-difluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B504476.png)